molecular formula C7H5Cl2FO2S B14019771 1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene

1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene

Cat. No.: B14019771
M. Wt: 243.08 g/mol
InChI Key: LUBMGVFGSQJAKM-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene is an aromatic compound with the molecular formula C7H5Cl2FO2S It is characterized by the presence of chlorine, fluorine, and methylsulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene typically involves the introduction of chlorine, fluorine, and methylsulfonyl groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions with appropriate reagents to introduce the desired functional groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction can yield different sulfonyl or sulfoxide compounds.

Scientific Research Applications

1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on other molecules. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chlorine, fluorine, and methylsulfonyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H5Cl2FO2S

Molecular Weight

243.08 g/mol

IUPAC Name

1,2-dichloro-4-fluoro-3-methylsulfonylbenzene

InChI

InChI=1S/C7H5Cl2FO2S/c1-13(11,12)7-5(10)3-2-4(8)6(7)9/h2-3H,1H3

InChI Key

LUBMGVFGSQJAKM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1Cl)Cl)F

Origin of Product

United States

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